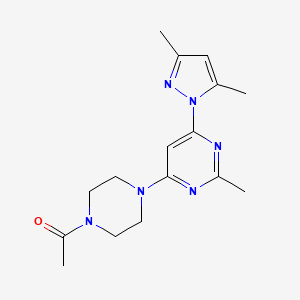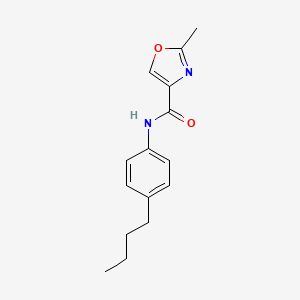![molecular formula C21H26ClN3O3S B4459088 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE](/img/structure/B4459088.png)
2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE
Descripción general
Descripción
2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a chlorobenzamide moiety, and a methanesulfonamido group
Métodos De Preparación
The synthesis of 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzamide Moiety: This step involves the chlorination of a benzamide precursor, followed by coupling with the pyrrolidine ring.
Addition of the Methanesulfonamido Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.
2-Chloro-5-(methylsulfanyl)benzamide: Known for its use in various chemical reactions.
These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
2-chloro-5-[methyl(methylsulfonyl)amino]-N-[1-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-15(16-6-8-17(9-7-16)25-12-4-5-13-25)23-21(26)19-14-18(10-11-20(19)22)24(2)29(3,27)28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSALGGWTHIVJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)NC(=O)C3=C(C=CC(=C3)N(C)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4459018.png)
![4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4459036.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4459051.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B4459054.png)
![3-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4459056.png)
![1-[3-(3-CHLOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE](/img/structure/B4459061.png)


![3-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4459083.png)
![2-(3,5-DICHLOROPHENYL)-8-(2-HYDROXYETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B4459095.png)
![1-(ETHANESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4459102.png)

![4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B4459113.png)
